molecular formula C8H7ClFNO B13202980 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one

Cat. No.: B13202980
M. Wt: 187.60 g/mol
InChI Key: QRDDYVFSSDUCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClFNO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms, and the carbonyl group is adjacent to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one involves the reaction of 4-chloro-2-fluoroacetophenone with ammonia. The reaction typically takes place in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.

Major Products Formed

    Oxidation: Formation of 2-nitro-1-(4-chloro-2-fluorophenyl)ethan-1-one.

    Reduction: Formation of 2-amino-1-(4-chloro-2-fluorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)ethan-1-one
  • 2-Amino-1-(4-fluorophenyl)ethan-1-one
  • 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one

Uniqueness

2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

2-amino-1-(4-chloro-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H7ClFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2

InChI Key

QRDDYVFSSDUCHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.